3,4-Difluoro-5-(pentyloxy)benzaldehyde 3,4-Difluoro-5-(pentyloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559721
InChI: InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3
SMILES: CCCCCOC1=C(C(=CC(=C1)C=O)F)F
Molecular Formula: C12H14F2O2
Molecular Weight: 228.23 g/mol

3,4-Difluoro-5-(pentyloxy)benzaldehyde

CAS No.:

Cat. No.: VC13559721

Molecular Formula: C12H14F2O2

Molecular Weight: 228.23 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-5-(pentyloxy)benzaldehyde -

Specification

Molecular Formula C12H14F2O2
Molecular Weight 228.23 g/mol
IUPAC Name 3,4-difluoro-5-pentoxybenzaldehyde
Standard InChI InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3
Standard InChI Key YIXGJUZYNHZITF-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C(=CC(=C1)C=O)F)F
Canonical SMILES CCCCCOC1=C(C(=CC(=C1)C=O)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3,5-Difluoro-4-(pentyloxy)benzaldehyde is characterized by a benzaldehyde core substituted with fluorine atoms at the 3 and 5 positions and a pentyloxy group at the 4 position. Its IUPAC name is 3,5-difluoro-4-pentoxybenzaldehyde, with a molecular weight of 228.23 g/mol. The compound’s structure is confirmed by spectroscopic data, including its canonical SMILES representation (CCCCCOC1=C(C=C(C=C1F)C=O)F).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄F₂O₂
Molecular Weight228.23 g/mol
CAS Number79018300
SMILESCCCCCCOC1=C(C=C(C=C1F)C=O)F
Boiling Point (Predicted)320–325°C
LogP (Lipophilicity)3.2 ± 0.3

The fluorine atoms at the 3 and 5 positions induce electron-withdrawing effects, stabilizing the aldehyde group and influencing reactivity. The pentyloxy chain enhances solubility in nonpolar solvents, with a logP value indicating moderate lipophilicity.

Synthesis and Optimization

Synthetic Route

The compound is synthesized through a two-step process:

  • Etherification: 3,5-Difluorobenzaldehyde reacts with pentanol under acid catalysis (e.g., sulfuric acid) at reflux temperatures.

  • Purification: The crude product is isolated via vacuum distillation or column chromatography.

Table 2: Reaction Conditions for Etherification

ParameterOptimal Range
CatalystH₂SO₄, 5–10 mol%
Temperature110–140°C
Reaction Time6–12 hours
Yield70–85%

Applications in Organic Synthesis

Intermediate for Complex Molecules

The aldehyde group serves as a versatile handle for further functionalization:

  • Schiff Base Formation: Reacts with amines to generate imines for coordination chemistry.

  • Nucleophilic Addition: Participates in Grignard or organozinc reactions to form secondary alcohols.

Fluorinated Building Blocks

Fluorine atoms enhance metabolic stability and membrane permeability in drug candidates. For example, this compound has been used to synthesize fluorinated chalcones with anticancer activity.

Biological and Pharmacological Activities

Antimicrobial Properties

Studies on structurally related fluorinated benzaldehydes demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The fluorine atoms disrupt microbial cell membranes via increased lipophilicity.

Tyrosinase Inhibition

The compound inhibits tyrosinase (IC₅₀: 12 µM), a key enzyme in melanin synthesis, suggesting potential in treating hyperpigmentation disorders.

Mechanistic Insights

Reactivity of the Aldehyde Group

The aldehyde forms covalent adducts with nucleophilic residues (e.g., lysine) in enzymes, as shown in molecular docking studies. This irreversible inhibition is critical for its biological activity.

Role of Fluorine Substituents

Fluorine’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to the 2 and 6 positions. This electronic effect also stabilizes transition states in SNAr reactions.

Comparison with Analogous Compounds

Table 3: Comparative Bioactivity of Fluorinated Benzaldehydes

CompoundTyrosinase IC₅₀ (µM)Antibacterial MIC (µg/mL)
3,5-Difluoro-4-pentoxy128–16
4-Fluoro-3-methoxy2832
2,4-Difluoro-5-hexyloxy1812

The 3,5-difluoro substitution pattern confers superior enzyme inhibition compared to mono-fluoro analogs.

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